A Technical Guide to 1,3-Benzothiazole-2-carbonyl chloride: Properties, Synthesis, and Applications
A Technical Guide to 1,3-Benzothiazole-2-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3-Benzothiazole-2-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical and physical properties, provides representative experimental protocols for its synthesis and derivatization, and illustrates its utility as a reactive intermediate for the development of novel compounds.
Core Properties and Identifiers
1,3-Benzothiazole-2-carbonyl chloride (CAS No. 67748-61-2) is a solid, reactive acyl chloride.[1][2] It serves as a primary reagent for introducing the benzothiazole-2-carbonyl moiety into various molecular scaffolds. The benzothiazole ring system is a significant pharmacophore found in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 67748-61-2 | [4][5] |
| Molecular Formula | C₈H₄ClNOS | [5][6] |
| Molecular Weight | 197.64 g/mol | [5][6] |
| IUPAC Name | 1,3-benzothiazole-2-carbonyl chloride | [4] |
| Appearance | Solid | [1][2] |
| Melting Point | 114-118 °C or 150 °C (decomposes) | [1][7] |
| PubChem CID | 2776254 | [4] |
| MDL Number | MFCD03659697 | [2] |
| InChI Key | AOIGQLLPWDXVGB-UHFFFAOYSA-N | [2] |
| SMILES String | ClC(=O)c1nc2ccccc2s1 | [2] |
Spectroscopic Profile
Table 2: Expected Spectroscopic Features
| Technique | Feature | Expected Region/Signals |
| FTIR | C=O Stretch (Acyl Chloride) | Strong absorption band around 1750-1815 cm⁻¹. The exact position can be influenced by conjugation with the benzothiazole ring.[9] |
| FTIR | C=N Stretch (Thiazole Ring) | Characteristic absorption in the 1640-1400 cm⁻¹ region.[10] |
| FTIR | C=C Stretch (Aromatic) | Multiple bands in the 1600-1450 cm⁻¹ region. |
| ¹H NMR | Aromatic Protons (Benzene Ring) | Multiplets expected in the δ 7.5-8.5 ppm range. The four protons on the benzene portion of the benzothiazole ring would exhibit complex splitting patterns. |
| ¹³C NMR | Carbonyl Carbon (Acyl Chloride) | Signal expected in the δ 160-170 ppm range. |
| ¹³C NMR | Aromatic & Thiazole Carbons | Multiple signals expected in the δ 120-155 ppm range, corresponding to the eight other carbon atoms in the bicyclic ring system. |
Synthesis and Reactivity
1,3-Benzothiazole-2-carbonyl chloride is a versatile intermediate. Its reactivity is dominated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form stable amides and esters, respectively.
Representative Synthesis Protocol
The most common laboratory-scale synthesis of an acyl chloride is the treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂). While a specific protocol for 1,3-Benzothiazole-2-carbonyl chloride is not detailed in the provided search results, a general and reliable procedure based on this transformation is presented below. This method is analogous to procedures used for preparing similar heterocyclic acyl chlorides.[5]
Reaction: 1,3-Benzothiazole-2-carboxylic acid → 1,3-Benzothiazole-2-carbonyl chloride
Materials:
-
1,3-Benzothiazole-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend 1,3-Benzothiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, the crude product can be co-evaporated with anhydrous toluene.
-
The resulting crude 1,3-Benzothiazole-2-carbonyl chloride is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane.
Representative Protocol for Amide Formation
The primary application of 1,3-Benzothiazole-2-carbonyl chloride in drug discovery is the synthesis of benzothiazole-2-carboxamides.[11] The following is a general procedure for the acylation of a primary or secondary amine.
Reaction: 1,3-Benzothiazole-2-carbonyl chloride + R¹R²NH → N-substituted-1,3-benzothiazole-2-carboxamide
Materials:
-
1,3-Benzothiazole-2-carbonyl chloride
-
Primary or secondary amine (R¹R²NH)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 1,3-Benzothiazole-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. ベンゾチアゾール-2-カルボニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. rheniumshop.co.il [rheniumshop.co.il]
- 7. 1,3-BENZOTHIAZOLE-2-CARBONYL CHLORIDE | 67748-61-2 [chemicalbook.com]
- 8. 1,3-Benzothiazole-2-carbonyl chloride [synhet.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
